molecular formula C23H26N4O5S B2850107 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone CAS No. 1021075-04-6

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone

Cat. No. B2850107
CAS RN: 1021075-04-6
M. Wt: 470.54
InChI Key: HPKDIVGHRACVSO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains several functional groups, including a dioxido-tetrahydrothiophene, a methoxyphenyl group, a pyrazolo[3,4-b]pyridine group, and a morpholino group .

Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators

This compound has been identified as a potential activator for GIRK channels . GIRK channels are integral membrane proteins that allow potassium ions to flow into the cell. Activating these channels can have therapeutic implications in treating conditions like epilepsy, pain, and disorders of the heart rhythm.

Synthesis of N-Acetamide Ethers

The compound serves as a precursor in the synthesis of a series of N-acetamide ethers . These ethers have diverse applications, including their use as intermediates in pharmaceutical synthesis and as potential modulators of biological pathways.

Organic Synthesis Building Blocks

The chemical structure of this compound suggests its utility as a building block in organic synthesis. Its reactive sites can be used for further chemical transformations, leading to the creation of complex molecules for various applications .

Catalytic Protodeboronation

In the realm of organic chemistry, this compound could be used in the catalytic protodeboronation of pinacol boronic esters . This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of complex organic molecules.

Luminescent Material Synthesis

The compound may play a role in the synthesis of molecular crystalline materials with tunable luminescent properties . Such materials are sought after for their potential applications in next-generation photofunctional materials, including sensors and light-emitting devices.

Heterocyclization in Medicinal Chemistry

It could be involved in heterocyclization reactions to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These heterocyclic compounds are often key structures in medicinal chemistry, leading to new drugs and therapies.

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Pharmacokinetics

It has been reported that the compound displaysnanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .

properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-15-21-19(23(28)26-8-10-32-11-9-26)13-20(16-3-5-18(31-2)6-4-16)24-22(21)27(25-15)17-7-12-33(29,30)14-17/h3-6,13,17H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKDIVGHRACVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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